Azabicyclo[2.2.2]octane-3-carboxylic acid
Description
Contextual Significance of Bridged Bicyclic Systems in Organic and Medicinal Chemistry
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid, three-dimensional structure. youtube.comwikipedia.org This rigidity is a key feature that distinguishes them from more flexible linear or monocyclic molecules. In medicinal chemistry, this conformational constraint is highly advantageous. By locking a molecule into a specific shape, researchers can design drugs that bind more selectively to their biological targets, potentially leading to increased efficacy and reduced side effects. The replacement of traditional aromatic rings with saturated, rigid frameworks like bicyclo[1.1.1]pentane or azabicyclo[2.2.2]octane can also improve pharmacokinetic properties such as aqueous solubility and metabolic stability. researchgate.net
These systems are found in numerous natural products and pharmaceuticals, including well-known molecules like camphor (B46023) and α-thujene. youtube.comwikipedia.org The development of efficient synthetic methods to construct these complex bridged ring systems remains a significant and active area of organic chemistry research. nih.gov The unique stereochemical and conformational properties of bridged bicyclic compounds directly influence their biological activity, making them crucial scaffolds in the discovery of new therapeutic agents. youtube.comnih.gov
Structural Characteristics and Fundamental Stereoelectronic Properties of Azabicyclo[2.2.2]octane-3-carboxylic Acid
This compound, also known by its common name quinuclidine-3-carboxylic acid, is a bicyclic amine featuring a nitrogen atom at a bridgehead position. cymitquimica.com Its framework is composed of three fused six-membered rings, creating a rigid, cage-like structure. cymitquimica.com The molecule has the chemical formula C₈H₁₃NO₂ and a molecular weight of approximately 155.19 g/mol . smolecule.comscbt.com
The key structural features are the azabicyclic core and the carboxylic acid functional group. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon atom, which is sp² hybridized, resulting in a trigonal planar geometry with bond angles around 120°. libretexts.org The presence of the carboxylic acid enhances the molecule's polarity and allows it to participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity. cymitquimica.com
The stereochemistry of the molecule, particularly at the carbon bearing the carboxylic acid, is critical. The chiral nature of this compound means it can exist as different enantiomers (e.g., (3S) or (3R) configurations), which can have profoundly different interactions with biological targets. cymitquimica.comsmolecule.com The rigid bicyclic system restricts conformational freedom, and the relative orientation of the substituents is well-defined. This structural rigidity is a valuable asset in drug design, allowing for precise positioning of functional groups to interact with specific receptors or enzymes. youtube.com
Detailed spectroscopic studies, including various NMR techniques (COSY, NOESY) and X-ray crystallography, have been employed to unambiguously determine the three-dimensional structure and assign the proton and carbon resonances of the bicyclic system. researchgate.netresearchgate.net These studies confirm the expected bond distances and angles, with minor distortions due to ring strain. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | smolecule.comscbt.comnih.gov |
| Molecular Weight | 155.19 g/mol | smolecule.comscbt.comnih.gov |
| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid | nih.gov |
| Physical Form | Solid | |
| Melting Point | 252 °C (for hydrochloride salt) | biosynth.com |
Evolution of Research on this compound: Historical Perspectives and Contemporary Trends
The quinuclidine (B89598) ring system, the core of this compound, has long been recognized for its presence in therapeutically important molecules and natural products. tsijournals.com Early research often focused on the synthesis of the basic quinuclidine skeleton and its simple derivatives. Historical synthetic routes often involved multi-step processes, for example, starting from ethyl isonipecotate and proceeding through cyclization reactions to form the bicyclic core. tsijournals.com A known process involves the conversion of quinuclidin-3-one (B120416) into a hydroxycyanhydrin, followed by esterification, dehydration, and hydrogenation to yield derivatives of quinuclidine-3-carboxylic acid. google.com
In recent years, research has shifted towards the synthesis of enantiomerically pure and highly functionalized quinuclidine derivatives for specific applications. liverpool.ac.uk Contemporary trends highlight the use of this compound and its analogues as key building blocks in medicinal chemistry. Its derivatives have been investigated as ligands for various receptors in the central nervous system, including nicotinic acetylcholine (B1216132) receptors (nAChR) and muscarinic receptors. tsijournals.comacs.org The rigid scaffold is used to design potent and selective agents for neurological and neuropsychiatric disorders. nih.govsmolecule.com
Modern synthetic methods focus on more efficient and stereocontrolled routes to access these complex molecules. liverpool.ac.uk The compound is now widely used as a chiral building block in asymmetric synthesis, where its defined stereochemistry is transferred to a target molecule. smolecule.com Its derivatives are also being explored as catalysts in asymmetric reactions to enhance enantioselectivity. smolecule.com
Scope and Objectives of the Comprehensive Academic Research Outline
This article provides a focused academic overview of this compound. The primary objective is to detail the fundamental chemical and structural aspects of this compound, grounded in established scientific research. The scope is strictly limited to the following areas: the significance of its bridged bicyclic system in chemistry, its specific structural and stereoelectronic characteristics, and the historical and current research trends surrounding it. By concentrating solely on these topics, this outline aims to deliver a concise and scientifically accurate resource for understanding the core importance of this compound as a chemical entity.
Properties
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLCEYWUYSTOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of Azabicyclo 2.2.2 Octane 3 Carboxylic Acid
Strategic Approaches to the Azabicyclo[2.2.2]octane-3-carboxylic Acid Core Scaffold
The construction of the azabicyclo[2.2.2]octane ring system is a key challenge in the synthesis of this class of compounds. Various strategies have been developed, ranging from classical cyclization reactions to more modern catalytic approaches.
Catalytic and Non-Catalytic Routes for Ring System Formation (e.g., Vapor Phase Reactions)
The formation of the azabicyclo[2.2.2]octane ring system can be achieved through several catalytic and non-catalytic methods. One established non-catalytic route involves the Dieckmann cyclization of appropriately substituted piperidines. For instance, the cyclization of piperidine-2,4-diesters can yield 2,5-disubstituted quinuclidine (B89598) isomers. rsc.org Another approach involves the intramolecular alkylation of a bromoacetylpiperidine to stereoselectively form a keto ester, which is a key intermediate. rsc.org
Catalytic hydrogenation is a crucial step in many synthetic pathways. For example, the hydrogenation of a 1-azabicyclo[2.2.2]oct-2-en-3-carboxylic acid methyl ester hydrochloride over a Raney Nickel catalyst can produce the saturated quinuclidine-3-carboxylate. google.com Similarly, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of unsaturated precursors. researchgate.netacs.org The synthesis of 1,4-diazabicyclo[2.2.2]octane (triethylenediamine), a related bicyclic amine, has been achieved directly from piperazine (B1678402) in the gas phase using a zeolite catalyst at high temperatures (250-550 °C). rsc.org While not directly applied to this compound, this demonstrates the potential for vapor-phase catalytic methods in constructing such bicyclic systems.
A notable preparative four-step synthesis of isoquinuclidine tosylate salt starts from p-aminobenzoic acid (PABA). smolecule.com This process involves hydrogenation to afford 4-aminocyclohexane carboxylic acid, followed by heating to effect epimerization and cyclization into a bicyclic lactam. smolecule.com Subsequent reduction provides the desired bicyclic amine. smolecule.com
Multistep Organic Synthesis Pathways and Their Refinements
The synthesis of this compound and its derivatives often involves multi-step sequences that have been refined over time to improve efficiency and yield. A common strategy involves the construction of a substituted piperidine (B6355638) ring followed by cyclization to form the bicyclic system.
One such pathway to quinuclidine-3-carboxylic esters involves the use of an appropriately substituted quinuclidin-3-one (B120416) as a key intermediate. rsc.org The synthesis of these ketones can be achieved through Dieckmann cyclization or intramolecular alkylation. rsc.org For example, piperidine-2,4-diester can be cyclized to yield a mixture of 2,5-disubstituted quinuclidine isomers. rsc.org
A streamlined approach to 3-azabicyclo[2.2.2]oct-3-one hydrochloride utilizes isonipecotic acid as the starting material, which avoids a hydrogenation step. researchgate.net This method is noted for its simplicity, safety, and cost-effectiveness, as it circumvents harsh conditions and the need for expensive catalysts. researchgate.net The process involves the esterification of isonipecotic acid, followed by condensation with monomethyl chloroacetate (B1199739) and a Dieckmann condensation to form the bicyclic ketone. researchgate.net
The synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid has been achieved from (S)-quinuclidine-3-carboxylic acid. smolecule.com This highlights the use of existing chiral building blocks to access specific enantiomers.
A general route for the synthesis of enantiopure indolizidine alkaloids from α-amino acids has been developed, which showcases the versatility of these starting materials in constructing complex nitrogen-containing heterocycles. baranlab.org
Investigations into Green Chemistry Approaches for Scaffold Synthesis
While specific studies dedicated to "green" synthesis of the this compound scaffold are not extensively documented, the principles of green chemistry are being applied to related syntheses. For instance, the use of flow chemistry is often employed to scale up syntheses while minimizing environmental impact.
The development of more efficient and environmentally benign synthetic routes is an ongoing area of research. The streamlined synthesis of 3-azabicyclo[2.2.2]oct-3-one hydrochloride, which avoids toxic pyridine (B92270) rings and expensive catalysts, is an example of a move towards greener methodologies. researchgate.net Furthermore, the use of 1,4-diazabicyclo[2.2.2]octanium diacetate as a reusable catalyst for the synthesis of other heterocyclic compounds highlights a green chemistry approach that could potentially be adapted for the synthesis of azabicyclo[2.2.2]octane derivatives. chemrevlett.com The use of photochemical reactions, which can avoid polluting or toxic reagents, also offers a potential avenue for sustainable processes in the synthesis of related azabicyclo systems. researchgate.net
Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of chiral this compound enantiomers is of significant importance.
Enantioselective Methodologies for Controlled Stereocenter Formation
Enantioselective synthesis of chiral this compound can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. The enantioselective construction of the azabicyclo[2.2.2]octane scaffold can be accomplished through tandem reactions under metal-free conditions, often utilizing organic bases and mild reaction conditions to ensure high yields and enantioselectivity.
One approach involves the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes using isoquinuclidinylmethanols as chiral catalysts. clockss.org This method has been shown to produce chiral alcohols with good enantiomeric excess. clockss.org Another strategy is the reductive decarboxylation of bicyclic α-amino acids, which has been used in the enantioselective synthesis of related lactones. scielo.br
The synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid highlights a route that can produce a specific enantiomer. sigmaaldrich.combldpharm.com The table below summarizes some reported enantioselective syntheses.
Reported Enantioselective Syntheses
| Target Compound | Key Method | Chiral Source/Catalyst | Reference |
|---|---|---|---|
| (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | Starting from a chiral precursor | (S)-Quinuclidine-3-carboxylic acid | smolecule.com |
| Chiral 1-(2-naphthyl)-1-propanol | Enantioselective addition of diethylzinc | N-propylated chiral isoquinuclidinylmethanol ligand | clockss.org |
| (1R,5R)-N-Cbz and N-Boc-2-oxa-6-azabicyclo[3.3.0]octan-3-ones | Reductive decarboxylation of a bicyclic α-amino acid | Enantiomerically pure endocyclic enecarbamates | scielo.br |
Chiral Pool Synthesis and Auxiliary-Mediated Approaches
Chiral pool synthesis, which utilizes readily available chiral molecules from nature, is a powerful strategy for the asymmetric synthesis of complex molecules. mdpi.com α-Amino acids are particularly valuable as chiral starting materials for the synthesis of nitrogen-containing heterocyclic compounds. baranlab.orgresearchgate.netresearchgate.net L-glutamic acid, for example, has been used as a chiral starting material in the total synthesis of lycopalhine A, a complex alkaloid. researchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Pseudoephedrine is one such chiral auxiliary that has been used for the synthesis of α-substituted β-amino acids. nih.gov The process involves reacting pseudoephedrine with a carboxylic acid to form an amide, followed by deprotonation and reaction with an electrophile. nih.gov The chiral auxiliary then directs the stereochemistry of the addition. nih.gov
The table below provides examples of chiral pool and auxiliary-mediated approaches.
Chiral Pool and Auxiliary-Mediated Syntheses
| Approach | Chiral Source/Auxiliary | Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | L-Glutamic acid | Total synthesis of lycopalhine A | researchgate.net |
| Chiral Pool Synthesis | α-Amino acids | General route to enantiopure indolizidine alkaloids | baranlab.org |
| Chiral Auxiliary-Mediated Synthesis | Pseudoephedrine | Synthesis of α-substituted β-amino acids | nih.gov |
Development of Catalytic Asymmetric Reactions Utilizing Prochiral Precursors
The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals and chiral catalysis. Modern synthetic efforts have focused on catalytic asymmetric methods starting from prochiral precursors, which offer superior efficiency and stereocontrol compared to classical resolution techniques.
A prominent strategy involves the asymmetric modification of quinuclidin-3-one, a readily available prochiral ketone. One common route proceeds through the formation of a cyanohydrin, which is then dehydrated and hydrogenated to yield the saturated ester, methyl quinuclidine-3-carboxylate. The key to enantioselectivity lies in the hydrogenation step, where chiral catalysts can be employed to produce a specific enantiomer, such as (S)-Quinuclidine-3-carboxylic acid, after hydrolysis. mdpi.com
Another powerful approach is the catalytic asymmetric dearomatization of substituted pyridines. Iridium-catalyzed intramolecular allylic dearomatization reactions have been successfully developed to construct complex quinuclidine derivatives with exceptional control over stereochemistry. These reactions, often utilizing an iridium precursor like [Ir(cod)Cl]₂ and a chiral ligand, can achieve high yields and excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). While not directly yielding the carboxylic acid, the resulting functionalized quinuclidine core can be further elaborated to the desired product.
Furthermore, biocatalytic reductions of 3-quinuclidinone offer a green and highly selective alternative. Specific keto reductases, such as those identified in Agrobacterium radiobacter or Rhodotorula rubra, can reduce the prochiral ketone to the corresponding chiral alcohol, (R)-3-quinuclidinol, with near-perfect enantiomeric excess (>99.9% ee). This chiral alcohol is a direct precursor to the target carboxylic acid scaffold.
Table 1: Examples of Catalytic Asymmetric Synthesis toward Chiral Quinuclidine Scaffolds
| Catalytic System/Method | Precursor | Product | Stereoselectivity | Reference(s) |
| [Ir(cod)Cl]₂ / Feringa Ligand | Allylic-substituted Pyridine | Indolenine-fused Quinuclidine | >20:1 dr, >99% ee | |
| Keto Reductase (from A. radiobacter) | 3-Quinuclidinone | (R)-3-Quinuclidinol | >99% ee | nih.gov |
| Keto Reductase (from R. rubra) | 3-Quinuclidinone | (R)-3-Quinuclidinol | >99.9% ee | wordpress.com |
| Asymmetric Hydrogenation | Unsaturated Quinuclidine Ester | (S)-Methyl quinuclidine-3-carboxylate | High ee (catalyst dependent) | mdpi.com |
Systematic Derivatization and Functionalization Chemistry
Once obtained, this compound serves as a versatile platform for further chemical modification. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows for a wide array of derivatization strategies.
The carboxylic acid group is a prime site for functionalization, most commonly through esterification and amidation. mdpi.com
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using various alkylating agents. rsc.org For more sensitive substrates, conversion to an acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol, is a common alternative. researchgate.net
Amidation reactions to form stable amide bonds are central to the synthesis of many biologically active molecules. ulethbridge.ca This transformation is generally accomplished by activating the carboxylic acid with a coupling reagent before the addition of a primary or secondary amine. researcher.life A variety of such reagents are available, allowing for optimization based on the specific substrates and desired reaction conditions. ulethbridge.ca
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Examples | Byproducts/Notes | Reference(s) |
| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄) | Reversible reaction, often requires removal of water. | rsc.org |
| Acyl Halide Precursors | Thionyl Chloride (SOCl₂) | Generates HCl and SO₂. | researchgate.netnih.gov | |
| Alkylating Agents | Orthoesters, Diazomethane | Diazomethane is effective but toxic and explosive. | rsc.org | |
| Amidation | Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms insoluble urea (B33335) byproducts (e.g., DCU). ulethbridge.ca Can cause epimerization. ulethbridge.ca | ulethbridge.canih.gov |
| Phosphonium Salts | BOP, PyBOP | High efficiency, often used in peptide synthesis. | ulethbridge.ca | |
| Uronium/Aminium Salts | HATU, HBTU | Forms active esters with additives like HOBt to increase yield and reduce racemization. ulethbridge.caresearcher.life | ulethbridge.caresearcher.life |
The bridgehead nitrogen atom of the quinuclidine core is a nucleophilic and basic center, making it a key handle for modification. The most common reaction at this site is N-alkylation to form quaternary ammonium (B1175870) salts. libretexts.org This is typically achieved by reacting the quinuclidine derivative with an alkyl halide (e.g., alkyl iodide or bromide). The resulting quaternization alters the electronic properties and steric profile of the molecule and can introduce new functional groups via the alkyl chain. nih.gov
More advanced methods include reductive N-alkylation using carboxylic acids as the alkyl source, mediated by a reducing agent like phenylsilane (B129415) (PhSiH₃). This transition-metal-free approach allows for the direct coupling of a carboxylic acid to the nitrogen, forming a new C-N bond after reduction of the intermediate amide/iminium species.
Multi-step syntheses involving the azabicyclo[2.2.2]octane scaffold often require the use of protecting groups to ensure chemoselectivity. The tertiary amine of the quinuclidine can be protected to prevent its reaction as a base or nucleophile. One effective method involves the formation of an N-borane complex, which serves as a stable N-protected intermediate. This group can be readily removed when desired through acidic oxidation. For the carboxylic acid moiety, standard protecting groups such as benzyl (B1604629) or tert-butyl esters are commonly employed. In cases where modifications are made to the carbon framework, the nitrogen can be protected as a carbamate, for instance using a tert-butyloxycarbonyl (Boc) group, which is removable under acidic conditions.
Side-chain elaboration refers to the further transformation of functional groups attached to the core scaffold. For example, derivatives produced through catalytic asymmetric reactions, such as those containing imine functionalities, can undergo further reactions like catalytic hydrogenation to yield saturated, stereochemically rich products. The carboxylic acid itself can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride, providing a hydroxymethyl group at the C3 position that can be used for further synthetic elaborations. nih.gov
Achieving regioselective functionalization on the carbon skeleton of the azabicyclo[2.2.2]octane ring, particularly in the presence of existing functional groups, is a significant synthetic challenge. The inherent rigidity and electronic nature of the scaffold can be exploited to direct reactions to specific positions.
A notable strategy for regioselective functionalization at the C2 position (alpha to the nitrogen) involves a sequence of N-oxidation followed by directed lithiation. The quinuclidine core is first oxidized to its corresponding N-oxide using an agent like m-CPBA. This transformation activates the α-protons, making them acidic enough for deprotonation by a strong organolithium base such as n-butyllithium. The resulting lithiated carbanion is a potent nucleophile that can be trapped by a variety of electrophiles (e.g., aldehydes, ketones), allowing for the regioselective installation of a new functional group at the C2 position. This method provides access to 2,3-disubstituted quinuclidine derivatives that would be difficult to synthesize otherwise.
The principle of using a resident functional group to direct a reaction to a specific location is a cornerstone of modern synthesis. In this context, the nitrogen of the quinuclidine acts as an endogenous directing group, influencing the reactivity of adjacent positions and enabling selective transformations on a seemingly unreactive C-H bond. wordpress.com
Elucidation of Structural Features and Conformational Dynamics of Azabicyclo 2.2.2 Octane 3 Carboxylic Acid
Spectroscopic Analysis for Definitive Structural Assignment
The unambiguous determination of the structure of azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide a comprehensive picture of the molecule's connectivity, the chemical environment of its atoms, and the nature of its functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Experiments (COSY, NOESY, HMQC/HSQC)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. While detailed spectral data for the parent acid is not extensively published, studies on its esters and hydrochlorides provide significant insight.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds are characterized by signals corresponding to the protons of the bicyclic framework and the substituent at the 3-position. The rigid, cage-like structure of the quinuclidine (B89598) nucleus leads to distinct chemical shifts and coupling patterns for the protons. For derivatives such as (3S)-2-aza-2-(tert-butyloxycarbonyl)-3-[[(1-isopropyl-2-hydroxy-3,3,3-trifluoropropyl)amino]carbonyl]bicyclo[2.2.2]octane, proton signals for the bicyclic system are typically observed in the upfield region of the spectrum. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The number of distinct signals confirms the symmetry of the molecule. For derivatives of 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid, the carbon resonances of the bicyclic system are unambiguously assigned through techniques like ¹H-¹³C correlation spectra. researchgate.net The carbonyl carbon of the carboxylic acid or ester group typically appears in the downfield region of the spectrum.
2D NMR Experiments (COSY, NOESY, HMQC/HSQC): Two-dimensional NMR experiments are essential for the definitive assignment of proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, allowing for the tracing of the connectivity within the bicyclic rings. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons. researchgate.netresearchgate.net
The combined use of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the complex spin systems present in the quinuclidine framework. researchgate.net
| Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR | Signals for bicyclic protons, often in the upfield region. | acs.org |
| ¹³C NMR | Distinct signals for the carbon skeleton, including the downfield carbonyl carbon. | researchgate.net |
| COSY | Establishes proton-proton coupling networks within the rings. | researchgate.netresearchgate.net |
| NOESY | Determines spatial proximity of protons for stereochemical and conformational analysis. | researchgate.netresearchgate.net |
| HMQC/HSQC | Correlates directly bonded protons and carbons for definitive assignment. | researchgate.netresearchgate.net |
Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid or ester group. For the carboxylic acid, a broad O-H stretching band is also expected. Studies on derivatives have confirmed the presence of these characteristic bands. For instance, in (3S)-2-aza-2-(tert-butyloxycarbonyl)-3-[[(1-isopropyl-2-hydroxy-3,3,3-trifluoropropyl)amino]carbonyl]bicyclo[2.2.2]octane, characteristic IR bands are observed at 3600–3300 cm⁻¹ and 1662 cm⁻¹. acs.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is approximately 155.19 g/mol . nih.govsmolecule.com The fragmentation pattern can reveal structural information about the molecule.
Crystallographic Studies for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry.
X-ray Diffraction Analysis of this compound and Its Derivatives
Analysis of Hydrogen Bonding Networks and Crystal Packing Influences on Conformation
In the solid state, molecules of this compound and its derivatives are expected to be influenced by intermolecular forces, particularly hydrogen bonding. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a tertiary amine (a hydrogen bond acceptor) facilitates the formation of extensive hydrogen-bonding networks. These interactions play a crucial role in the crystal packing and can influence the conformation of the molecule in the solid state. In the case of the hydrochloride salt, the chloride ion can also participate in the hydrogen-bonding network. The study of these networks is critical for understanding the solid-state properties of the compound.
Computational Chemistry and Molecular Modeling for Conformational Landscape Exploration
Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences and electronic properties of molecules. These methods can complement experimental data and provide insights into the behavior of molecules in different environments.
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Energetics
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscape of molecules like this compound. These methods offer a balance between computational cost and accuracy for systems of this size.
Detailed Research Findings: Studies on derivatives of this compound have shown that DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are more reliable than molecular mechanics or ab initio Hartree-Fock (RHF) methods for explaining the behavior of substituent groups. researchgate.net DFT calculations are frequently used to investigate the conformational preferences of the molecule. researchgate.netresearchgate.net For instance, in the related (±)methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, both theoretical and experimental data indicate that conformations where the alkoxycarbonyl group is almost eclipsed are preferred, with varying degrees of distortion from an ideal geometry. researchgate.net
The electronic properties derived from QM calculations, such as charge distribution and orbital energies, are critical for understanding reactivity. The presence of the nitrogen atom and the carboxylic acid group creates a molecule with distinct electronic regions. The nitrogen atom can participate in hydrogen bonding, which influences solubility and reactivity, while the acidic nature of the carboxylic group facilitates deprotonation. scbt.com The replacement of a methylene (B1212753) group with an oxygen atom in the analogous bicyclo[2.2.2]octane skeleton was found to significantly increase the acidity (pKa from 5.6 to 4.4), an effect that can be precisely modeled using DFT. nih.gov This highlights how QM methods can predict the electronic impact of subtle structural changes. Calculations are often performed using software like Gaussian 09, employing a continuum solvation model (like SMD) to simulate an aqueous environment, which is crucial for accurately predicting properties like pKa. osti.gov
Table 1: QM/DFT Computational Approaches for Azabicyclo[2.2.2]octane Derivatives
| Computational Method | Basis Set | Properties Investigated | Key Findings | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311G(d,p) | Conformational preferences, energetic reliability | Found to be more reliable than MM or RHF methods for predicting the behavior of alkoxycarbonyl groups. | researchgate.net |
| DFT/GIAO | Not specified | NMR chemical shifts (1H, 13C) | Calculated shifts showed excellent linear relationships with experimental data, correlating calculated conformations with solution structure. | researchgate.netresearchgate.net |
| Ab initio (RHF) | Not specified | Conformational preferences | Used alongside MM and DFT to investigate conformer stability. | researchgate.netresearchgate.net |
| DFT (M06-2X) with SMD | 6-31+G(d,p) | Aqueous pKa values | Direct calculation in the presence of a continuum solvent can accurately predict acidity, which is vital for understanding ionization state. | osti.gov |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling
While QM methods are precise, they are computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient way to explore the vast conformational space of a molecule over time. These methods model the molecule as a collection of atoms connected by springs, governed by a force field.
Detailed Research Findings: MM and MD simulations have been applied to azabicyclo[2.2.2]octane derivatives to investigate their dynamic behavior and identify low-energy conformations. researchgate.net In one study, molecular dynamics simulations were used to identify two predominant gas-phase conformations of related epimers, which were then further optimized using higher-level QM methods. researchgate.net For other bicyclic systems, such as morphan derivatives, MD simulations provided topological and thermodynamic information, helping to explain the affinity of these compounds for their biological targets by analyzing their interaction domains. The conformational rigidity of the azabicyclo[2.2.2]octane core, a key feature, is well-captured by these simulations. This rigidity, arising from the fused ring system, limits the number of accessible conformations, which is a desirable trait in drug design as it reduces the entropic penalty upon binding to a receptor.
Table 2: Conformational Analysis via MM/MD Simulations
| Simulation Type | Focus of Study | System Studied | Key Outcomes | Reference |
|---|---|---|---|---|
| Molecular Dynamics | Conformational Sampling | (±) Ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylate epimers | Identified two predominant gas-phase conformations for further QM analysis. | researchgate.net |
| Molecular Mechanics | Conformational Preferences | (±) Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | Investigated the conformational preferences of the methoxycarbonyl group. | researchgate.netresearchgate.net |
| Molecular Dynamics | Topological and Thermodynamic Information | Aromatic morphan derivatives (related bicyclic systems) | Provided binding free energies and identified interacting domains fitting into hydrophobic clefts of receptors. |
Prediction of Pharmacophoric Features and Bioactive Conformations
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The rigid azabicyclo[2.2.2]octane scaffold serves as an excellent foundation for positioning pharmacophoric elements in a well-defined spatial orientation.
Detailed Research Findings: Derivatives of this compound have been explored as potent inhibitors and receptor ligands. acs.org Conformational modeling of presenilin-1 (PSEN1) selective γ-secretase inhibitors, which incorporate an azabicyclo[2.2.2]octane sulfonamide core, revealed that a characteristic 'U' shape orientation between two aromatic rings is crucial for potency and selectivity. ucl.ac.uk This bioactive conformation allows for favorable intramolecular stacking interactions. The model identified key pharmacophoric features: two aromatic rings (one from an aryl part, the other from a sulfone/sulfonamide part), a carbocyclic core (the azabicyclo-octane), and specific substitution patterns that modulate activity. ucl.ac.uk
Furthermore, a general pharmacophore model for GABA-uptake inhibitors was developed using various classes of inhibitors, and this model could successfully predict new active compounds. researchgate.netacs.org The constrained nature of the azabicyclo[2.2.2]octane ring system is vital for fitting these pharmacophore models, ensuring that the key interacting groups are held in the correct geometry to bind to the target protein.
Table 3: Pharmacophoric Features and Bioactive Conformations
| Target Class | Scaffold Type | Key Pharmacophoric Features | Crucial Bioactive Conformation | Reference |
|---|---|---|---|---|
| Presenilin-1 selective γ-secretase inhibitors | 2-Azabicyclo[2.2.2]octane sulfonamides | Two aromatic rings, a carbocyclic core, and specific hydrophobic substituents (e.g., Cl, CF3). | A distinct "U" shape conformation between the aromatic sulfone/sulfonamide and another aryl ring. | ucl.ac.uk |
| GABA-uptake inhibitors | Derivatives of nipecotic acid and guvacine | The model accounted for the activities of different classes of inhibitors, with specific substitutions on the bicyclic ring confirming the model. | Conformationally restricted analogues help define the spatial requirements of the pharmacophore. | researchgate.netacs.org |
| Human Leukocyte Elastase (HLE) inhibitors | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) containing peptides | The Abo residue replaces proline, providing a rigid core. Antioxidant groups are added to the N-terminal chain. | The rigid Abo scaffold maintains the required peptide backbone conformation for potent inhibition. | acs.org |
Analysis of Intramolecular Interactions and Stereoelectronic Effects
The stability and preferred conformation of this compound are governed by a subtle interplay of intramolecular interactions and stereoelectronic effects. The rigid framework of the molecule makes it an excellent system for studying these phenomena.
Detailed Research Findings: A key intramolecular interaction in this molecule is the potential for hydrogen bonding. scbt.com The presence of both a basic nitrogen atom (a hydrogen bond acceptor) and an acidic carboxylic acid group (a hydrogen bond donor) can lead to the formation of an intramolecular hydrogen bond, particularly in the zwitterionic state. This interaction further enhances the molecule's conformational rigidity.
Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are also critical. wikipedia.org These effects arise from interactions between filled (bonding or non-bonding) and empty (antibonding) orbitals. In rigid saturated systems like the azabicyclo[2.2.2]octane core, the relative orientation of C-H, C-C, and C-N bonds is fixed, leading to specific through-bond orbital interactions that can influence reactivity at different positions. acs.org For example, the interaction between a high-energy non-bonding (n) or bonding (σ) orbital and a low-energy antibonding (σ) orbital can stabilize certain conformations or transition states. The rigid geometry, which forces certain bonds into eclipsed arrangements, creates a unique electronic environment that influences the molecule's properties.
Table 4: Analysis of Intramolecular and Stereoelectronic Effects
| Effect/Interaction | Description | Structural Consequence | Reference |
|---|---|---|---|
| Intramolecular Hydrogen Bonding | Interaction between the carboxylic acid proton and the bridgehead nitrogen lone pair. | Enhances conformational rigidity; can lead to a zwitterionic form. | scbt.com |
| Stereoelectronic Effects (Through-bond interactions) | Stabilizing interactions between filled and empty orbitals (e.g., n → σ or σ → σ*) that depend on spatial orientation. | Governs facial selectivity in reactions and influences the acidity and basicity of different sites on the molecule. | wikipedia.orgacs.org |
| Conformational Rigidity | The fused bicyclic structure restricts bond rotation and locks the cyclohexane (B81311) rings in boat conformations. | Pre-organizes the molecule for binding to biological targets and serves as a stable scaffold for functional groups. |
Compound List
| Compound Name |
| (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid |
| (±) Ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates |
| (±) Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate |
| 2-Azabicyclo[2.2.2]octane sulfonamides |
| Guvacine |
| Human Leukocyte Elastase |
| Morphans |
| Nipecotic acid |
| Presenilin-1 |
| Quinuclidine-3-carboxylic acid |
Applications of Azabicyclo 2.2.2 Octane 3 Carboxylic Acid in Advanced Medicinal Chemistry Research
Integration into Peptidomimetics and Conformationally Constrained Peptides
Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Incorporating conformationally restricted amino acid surrogates like azabicyclo[2.2.2]octane-3-carboxylic acid is a powerful strategy to overcome these limitations. uni-regensburg.deupc.edu
The primary design principle for using this compound is to introduce conformational constraint into a peptide backbone. researchgate.net Its rigid framework reduces the number of accessible conformations of a peptide, which can lock it into a bioactive conformation, thereby enhancing binding affinity for its target receptor. upc.edu This strategy is an alternative to peptide cyclization for achieving structural rigidity. upc.edu
This molecule can serve as a mimic for specific amino acids, particularly those with cyclic side chains like proline. nih.gov The bicyclic system severely restricts the phi (Φ) and psi (Ψ) backbone dihedral angles, influencing the local peptide structure. upc.eduacs.org The defined three-dimensional structure of the azabicyclo[2.2.2]octane core allows it to act as a scaffold, presenting appended functional groups in a precise and predictable orientation to interact with a receptor's binding site. nih.gov The choice to incorporate this surrogate is driven by the goal of improving properties such as:
Receptor Selectivity: By constraining the peptide's shape, binding to off-target receptors can be minimized. uni-regensburg.de
Enzymatic Stability: The unnatural amino acid structure is resistant to degradation by proteases, increasing the peptide's in vivo half-life. uni-regensburg.deresearchgate.net
Bioavailability: Improved stability and defined conformation can lead to better absorption and distribution. uni-regensburg.de
The incorporation of rigid amino acids like those based on the azabicyclo[2.2.2]octane skeleton has a profound impact on peptide secondary structure. These constrained residues can act as turn-inducers or nucleate specific secondary structures like β-turns or helical folds. rsc.org For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a related bicyclic β-amino acid, has been shown to stabilize well-defined folded structures in oligomers. nih.gov
This structural ordering directly influences receptor binding. By pre-organizing the peptide into its active conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity. For instance, in the development of opioid ligands, constraining the molecule's conformation is a key strategy to enhance affinity and selectivity for specific opioid receptor subtypes (μ, δ, κ). nih.govresearchgate.net While direct binding data for peptides containing this compound is specific to the peptide and receptor , the principle remains that conformational restriction generally enhances binding affinity.
Incorporating this compound into a peptide sequence can be achieved through established synthetic methodologies, primarily solution-phase coupling and solid-phase peptide synthesis (SPPS). uni-regensburg.deekb.eg
Solution-Phase Peptide Synthesis: This classical method involves coupling amino acids or peptide segments in a homogenous solution. ekb.egnih.gov The process requires the isolation and purification of each intermediate peptide before proceeding to the next coupling step. beilstein-journals.org The synthesis strategy involves a planned sequence of blocking and de-blocking functional groups to ensure the correct peptide bond forms. ekb.eg While labor-intensive, this method is advantageous for large-scale synthesis. bachem.com
Solid-Phase Peptide Synthesis (SPPS): SPPS is the more common method for research-scale peptide synthesis. bachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. beilstein-journals.orgbachem.com
A typical SPPS cycle for incorporating this compound would involve:
Anchoring: The first amino acid is attached to the solid support resin via a linker. bachem.com
Deprotection: The temporary protecting group on the α-amino group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed. beilstein-journals.orgpeptide.com
Coupling: The protected this compound, with its carboxyl group activated (e.g., using a carbodiimide (B86325) like DCC or an activating agent like HBTU), is added to the resin. The activated carboxyl group reacts with the free amino group of the resin-bound peptide to form a new peptide bond. beilstein-journals.org
Washing: Excess reagents and by-products are washed away, leaving the purified, elongated peptide attached to the resin. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. peptide.com The steric bulk of the bicyclic structure may require optimized coupling conditions, such as longer reaction times or more potent coupling reagents, to ensure efficient bond formation.
Scaffold Design for Ligand Discovery and Structure-Activity Relationship (SAR) Studies
The rigid and well-defined three-dimensional nature of the azabicyclo[2.2.2]octane core makes it an excellent scaffold for rational drug design. researchgate.netucl.ac.uk A scaffold holds the essential pharmacophoric elements in the correct orientation for binding to a biological target.
Rational drug design often begins with a known ligand or a hypothesis about the key features required for binding. The azabicyclo[2.2.2]octane framework serves as a rigid anchor onto which various functional groups can be placed to probe interactions with a receptor.
A notable example is the design of presenilin-1 (PSEN1) selective γ-secretase inhibitors for potential Alzheimer's disease therapy. ucl.ac.ukucl.ac.uk Researchers analyzed known inhibitors and identified that a specific 'U' shaped conformation between two aromatic rings was crucial for selectivity and potency. ucl.ac.ukucl.ac.uk They selected the 2-azabicyclo[2.2.2]octane scaffold as the central core because its rigid structure could hold the necessary aryl and aryl sulfonamide groups in the desired 'U' shape orientation. ucl.ac.uk This strategy led to the discovery of potent and highly selective inhibitors. ucl.ac.uknih.gov
Similarly, the scaffold has been used to develop ligands for nicotinic acetylcholine (B1216132) (α7) receptors and opioid receptors. nih.govresearchgate.net In the case of α7 nAChR agonists, the 1-azabicyclo[2.2.2]octane moiety acts as the required cationic center, a key pharmacophoric element, while modifications to a substituent at the 3-position allowed for optimization of agonist activity. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect biological activity. The azabicyclo[2.2.2]octane scaffold is ideal for such studies because its rigidity ensures that changes in activity can be more confidently attributed to the modified substituent rather than to a change in the core's conformation.
In the development of γ-secretase inhibitors, various functionalities were installed on the ketone group at the "3" position of the bicyclic core to understand their impact on potency and selectivity. ucl.ac.uk This systematic exploration is crucial for optimizing a drug candidate.
A study on fentanyl-related compounds provides another clear example. When the piperidine (B6355638) ring of fentanyl analogues was replaced with an azabicyclo[2.2.2]octane system, the resulting compounds retained significant analgesic activity. nih.gov Further SAR studies on these bicyclic derivatives would involve synthesizing a series of compounds where substituents on the anilino-fragment or on the bicyclic nitrogen are varied, and then measuring the binding affinity (e.g., Kᵢ or IC₅₀) for the μ-opioid receptor. nih.gov
The following table illustrates a hypothetical SAR study based on published findings for α7 nAChR agonists, showing how substituent changes can impact receptor binding affinity.
| Compound | Scaffold | Substituent at C-3 | Target Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|---|
| Reference Compound A | 1-Azabicyclo[2.2.2]octane | -CH₂-O-Benzo[b]thiophene | α7 nAChR | 13 |
| Compound (+)-15b | 1-Azabicyclo[2.2.2]octane | -CH₂-C(=O)-Benzo[b]thiophene | α7 nAChR | Potent Agonist |
| Compound 18d | 8-Azabicyclo[2.2.2]octane derivative | N-Cyclopropylmethyl | μ Opioid Receptor | High Affinity |
This table is illustrative, compiling data points from different studies to show the principle of SAR. Compound (+)-15b was identified as a potent agonist. researchgate.net Compound 18d showed the highest affinity for the μ receptor among a series of synthesized derivatives. nih.gov The Kᵢ value for the reference compound highlights high affinity binding. researchgate.net
Structure-Activity Relationship (SAR) Derivation from Conformational Restriction
The core principle behind the utility of this compound in drug design is the concept of conformational restriction. researchgate.net Unlike flexible linear or monocyclic amino acids, the bicyclic nature of this compound locks its backbone into a well-defined, rigid geometry. This pre-organization of the molecule significantly reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. researchgate.net
The rigidity of the 2-azabicyclo[2.2.2]octane scaffold imposes significant conformational limitations. X-ray crystallography studies on derivatives reveal that the φ (phi) torsion angle is typically constrained to a narrow range of -60° to -65°. This inherent structural constraint is critical for medicinal chemists as it allows for the precise spatial positioning of pharmacophoric groups. By incorporating this scaffold, researchers can systematically probe the topographical requirements of a receptor's binding site, leading to a clearer understanding of the structure-activity relationship (SAR). researchgate.net
A notable example is in the development of γ-secretase inhibitors, where conformational modeling of inhibitors incorporating the 2-azabicyclo acs.orgacs.orgacs.orgoctane framework revealed that a distinct 'U' shape is critical for high potency and selectivity for the presenilin-1 (PSEN-1) subtype. ucl.ac.ukresearchgate.net This insight, derived directly from the conformational constraints of the scaffold, guided the synthesis of highly selective compounds. researchgate.net The use of such rigid structures helps to identify the optimal conformation required for biological activity and enhances metabolic stability by reducing rotational freedom.
Modulation of Biological Targets and Enzyme Systems
The unique structural characteristics of this compound have been leveraged to modulate the function of various enzymes and receptors integral to disease pathways.
Human Leukocyte Elastase (HLE)
This compound, often abbreviated as Abo, has been successfully used as a non-natural amino acid to replace proline in peptidic inhibitors of Human Leukocyte Elastase (HLE). acs.orgnih.govacs.org In a series of inhibitors based on the Val-Pro-Val sequence, replacing the central proline with the conformationally constrained Abo moiety maintained potent HLE inhibitory activity. acs.orgnih.gov This demonstrated that the rigid bicyclic structure effectively mimics the required conformation of the peptide backbone for optimal binding within the HLE active site.
| Compound | Modification | HLE Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Val-Pro-Val type inhibitors | Central proline replaced with (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) | 10-100 nM | nih.gov |
| Compound 14a | Abo-containing tripeptidic inhibitor with antioxidant moiety | Potent in vivo prevention of HLE-mediated lung damage | acs.orgnih.gov |
γ-Secretase
The 2-azabicyclo[2.2.2]octane scaffold has been instrumental in the design of a novel class of brain-penetrant sulfonamide inhibitors selective for presenilin-1 (PSEN-1), a component of the γ-secretase complex implicated in Alzheimer's disease. ucl.ac.ukresearchgate.netnih.gov Analysis of known selective inhibitors revealed a common pharmacophoric feature: a "U" shaped conformation between two aromatic rings. ucl.ac.ukresearchgate.net Using this insight, a series of 2-azabicyclo[2.2.2]octane sulfonamides were synthesized to lock in this favorable conformation. researchgate.netnih.gov
| Compound | Potency towards PSEN1-APH1B | Selectivity vs. PSEN2 complexes | Reference |
|---|---|---|---|
| 13c | High potency | Moderate | ucl.ac.uknih.gov |
| 13k | High potency | Moderate | ucl.ac.uknih.gov |
| (+)-13b | Low nanomolar | >350-fold | researchgate.net |
Compound (+)-13b, in particular, demonstrated low nanomolar potency and high selectivity for the PSEN1 complex, along with excellent brain penetration and a good safety profile, marking it as a strong candidate for further development. researchgate.net
The azabicyclo[2.2.2]octane core, known as the quinuclidine (B89598) skeleton when the nitrogen is at the bridgehead position, is a well-established structural motif in the design of ligands for ionotropic and other receptors. acs.orgresearchgate.net Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission, and developing selective modulators is a key goal in neuroscience research. nih.gov The rigidity of the bicyclic framework is advantageous for designing ligands with high specificity for a particular receptor subtype. researchgate.netresearchgate.net
Research has focused on synthesizing derivatives of this compound to develop potential ligands for ionotropic receptors. researchgate.net Furthermore, the related 3-aminoquinuclidine (B1202703) scaffold has been used to create a library of compounds tested on chimeric α7 nicotinic acetylcholine receptor (nAChR)-5HT3 receptors, demonstrating the utility of this bicyclic system in identifying selective ligands for novel, engineered receptors. google.com
The constrained nature of the azabicyclo[2.2.2]octane scaffold facilitates detailed mechanistic studies of how a ligand interacts with its target. The fixed orientation of substituents allows for a precise analysis of key interactions like hydrogen bonding.
In the case of HLE inhibitors, replacing the more flexible proline residue with the rigid Abo scaffold helped to maintain the peptide backbone in a conformation optimal for binding, suggesting that the bicyclic ring system correctly orients the adjacent valine residues for interaction with the enzyme's specificity pockets. nih.gov
For γ-secretase inhibitors, modeling and structural analysis indicate that the "U" conformation, stabilized by the azabicyclo[2.2.2]octane core, allows for crucial intramolecular stacking interactions between aromatic rings. ucl.ac.uk The nitrogen atom within the bicyclic structure can also participate in hydrogen bonding with the target protein, further anchoring the ligand in the binding site. These studies provide a clear picture of how the compound achieves its potency and selectivity through specific, well-defined interactions.
Foldamers are synthetic oligomers that mimic the structure of natural biopolymers like proteins. The development of foldamers with stable, predictable secondary structures, such as helices, is a significant area of research with applications in materials science and medicine. ibmmpeptide.com
Rigid, cyclic amino acids are powerful tools for inducing and stabilizing specific conformations in peptide chains. The bicyclo[2.2.2]octane framework, when incorporated into a peptide sequence, can act as a chiral constrained scaffold to direct the formation of stable helical structures. ibmmpeptide.com The highly constrained nature of this amino acid drastically reduces the conformational freedom of the oligomer backbone, promoting the adoption of a specific fold. ibmmpeptide.com This strategy has been successfully employed to create novel foldamers with predictable and stable three-dimensional structures.
Role of Azabicyclo 2.2.2 Octane 3 Carboxylic Acid in Catalysis and Asymmetric Synthesis
Chiral Ligands for Metal-Mediated Asymmetric Catalysis
The predictable and rigid geometry of the azabicyclo[2.2.2]octane skeleton is highly advantageous for its use as a chiral ligand in metal-mediated catalysis. By coordinating to a metal center, these ligands can effectively transfer their chiral information to the catalytic site, directing the stereochemical outcome of a reaction.
Chiral ligands derived from azabicyclo[2.2.2]octane-3-carboxylic acid are often synthesized from precursors like chiral bicyclic amino acid ethyl esters. clockss.org For instance, a family of new chiral ligands, known as isoquinuclidinylmethanols (derivatives of 2-azabicyclo[2.2.2]octane), has been prepared. clockss.org The synthesis can begin with a bicyclic amino acid ethyl ester, which is subjected to catalytic hydrogenation and subsequent reduction using a reducing agent like lithium aluminum hydride to yield the desired chiral amino alcohol ligand. clockss.org The optical purity of these ligands can be confirmed using techniques such as HPLC analysis with a chiral column. clockss.org Further derivatization, for example, by N-alkylation, can be performed to create a library of related ligands. clockss.org
The characterization of these ligands and their intermediates often involves a combination of spectroscopic methods. Techniques such as 1H-1H COSY, NOESY, and 1H-13C correlation NMR spectra are used for the unambiguous assignment of the bicyclic proton and carbon resonances. researchgate.net In some cases, X-ray diffraction is used to determine the crystal structure, providing definitive proof of the molecule's three-dimensional arrangement. researchgate.net
Derivatives of azabicyclo[2.2.2]octane have proven to be effective chiral ligands in enantioselective metal-catalyzed reactions, such as the addition of diethylzinc (B1219324) to aldehydes. clockss.org The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that benefits significantly from asymmetric catalysis to produce valuable chiral β-nitroalcohols. mdpi.combuchler-gmbh.com While the direct use of this compound derivatives in the Henry reaction as metal ligands is a specific area of research, related isoquinuclidinylmethanol ligands have been successfully used as catalysts for the enantioselective addition of organozinc reagents to various aldehydes. clockss.org
In one study, isoquinuclidinylmethanol ligands were used to catalyze the addition of diethylzinc to a range of aryl aldehydes. clockss.org The results showed that the structure of the ligand, particularly the substituent on the nitrogen atom, had a significant impact on both the chemical yield and the enantioselectivity of the reaction. For example, using an N-propylated chiral ligand in the reaction with 2-naphthaldehyde (B31174) resulted in a 74% enantiomeric excess (e.e.). clockss.org
Table 1: Enantioselective Addition of Diethylzinc to Aryl Aldehydes Catalyzed by Isoquinuclidinylmethanol Ligands clockss.org
| Entry | Ligand | Aldehyde (Substrate) | Yield (%) | E.e. (%) | Product Configuration |
| 1 | 6b (N-Ethyl) | Benzaldehyde | 95 | 66 | R |
| 2 | 6c (N-Propyl) | Benzaldehyde | 98 | 68 | R |
| 3 | 6a (N-Methyl) | 2-Naphthaldehyde | 86 | 62 | S |
| 4 | 6c (N-Propyl) | 2-Naphthaldehyde | 80 | 74 | R |
| 5 | 6b (N-Ethyl) | 2-Ethoxybenzaldehyde | 98 | 60 | R |
The design of effective chiral ligands based on the azabicyclo[2.2.2]octane framework hinges on its conformational rigidity. This rigidity minimizes the number of possible transition states in a reaction, leading to greater stereoselectivity. The stereocontrol mechanism often involves the formation of a well-ordered transition state where the chiral ligand, the metal center, and the substrates are precisely oriented.
An interesting observation in the enantioselective addition of diethylzinc to aldehydes was the stereochemical reversal depending on the ligand used. clockss.org Ligands with N-ethyl and N-propyl substituents (6b and 6c) produced the (R)-alcohol, whereas the N-methyl substituted ligand (6a) yielded the (S)-alcohol. clockss.org This suggests that even small modifications to the ligand structure can significantly alter the transition state geometry, thereby inverting the stereochemical outcome of the reaction. This fine-tuning is a key principle in ligand design for achieving high enantioselectivity.
This compound as an Organocatalyst or Precursor
In addition to forming complexes with metals, derivatives of azabicyclo[2.2.2]octane can function directly as organocatalysts or serve as precursors to them. researchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. mdpi.com
The azabicyclo[2.2.2]octane framework, which contains both a basic nitrogen atom and an acidic carboxylic acid group, possesses the functional handles necessary for various modes of organocatalytic activation. These derivatives can act as Brønsted bases, Brønsted acids, or participate in covalent catalysis through the formation of enamine or iminium ion intermediates. Their rigid structure is once again key, providing a scaffold to effectively orient substrates and control the stereochemistry of the product. For example, amides derived from 2-azabicycloalkanes have been designed and tested as catalysts in stereoselective aldol (B89426) reactions. semanticscholar.org
Derivatives of azabicyclo[2.2.2]octan-3-one are recognized as crucial components in catalysts for a variety of important asymmetric reactions. researchgate.net These include the Aldol, Henry, aza-Henry, and Diels-Alder reactions. researchgate.net
Aldol Reaction: Chiral 2-azabicycloalkane-based catalysts have been successfully employed in the stereoselective aldol reaction between ketones and aldehydes. semanticscholar.org In a study using p-nitrobenzaldehyde and various ketones, an amide catalyst based on a 2-azabicyclo[3.2.1]octane backbone afforded the aldol product in high yields (up to 95%) and with good stereoselectivity. semanticscholar.org
Table 2: Performance of Azabicycloalkane-based Catalysts in the Aldol Reaction semanticscholar.org
| Catalyst | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Amide 9 | Cyclohexanone | 95 | 22:78 | 63 |
| Amine 6 | Cyclohexanone | >86 | 35:65 | - |
| Amine 11 | Cyclohexanone | >95 | 19:81 | - |
Henry and Aza-Henry Reactions: The framework is also instrumental in catalyzing the Henry (nitroaldol) reaction and its nitrogen-based counterpart, the aza-Henry reaction. researchgate.netmdpi.com These reactions are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, respectively, in a stereocontrolled manner. mdpi.com
Diels-Alder Reaction: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be rendered asymmetric through the use of chiral catalysts. researchgate.netrsc.org Azabicyclo[2.2.2]octane derivatives serve as precursors for catalysts that can induce enantioselectivity in these cycloaddition reactions. researchgate.net
Understanding the Role of Bridged Amine Structure in Catalytic Activity and Stereoselectivity
The bridged amine structure inherent to the azabicyclo[2.2.2]octane framework is fundamental to its efficacy in catalysis, profoundly influencing both catalytic activity and stereoselectivity. This rigid, bicyclic system restricts conformational flexibility, which is a key attribute for a successful chiral ligand or organocatalyst. By providing a well-defined three-dimensional arrangement, the scaffold allows for precise control over the orientation of substrates and reagents in the transition state of a reaction.
This structural rigidity is crucial for creating a chiral environment that can effectively discriminate between enantiomeric pathways, leading to high enantioselectivity. For example, in the iridium-catalyzed intramolecular allylic dearomatization reaction for the synthesis of quinuclidine (B89598) derivatives, the stereochemical outcome is dictated by the catalyst system, which includes a chiral ligand. chinesechemsoc.org Density functional theory (DFT) calculations have been used to model the transition states and explain the origin of the observed high diastereoselectivity and enantioselectivity (up to >20/1 dr and >99% ee). chinesechemsoc.org The defined geometry of the bridged amine-containing ligand plays a direct role in establishing this stereocontrol.
In the context of enantioselective additions of diethylzinc to aldehydes, isoquinuclidinylmethanols, which share the bridged amine feature, have shown to be effective chiral ligands. clockss.org The observed enantiomeric excesses, reaching up to 76%, are a direct consequence of the chiral environment created by the ligand around the metal center. clockss.org Interestingly, subtle changes in the ligand structure, such as the nature of the N-substituent, can lead to a reversal in the configuration of the product alcohol, highlighting the sensitivity of the stereochemical outcome to the precise architecture of the catalyst. clockss.org
The following table summarizes the results of the enantioselective addition of diethylzinc to various aryl aldehydes using different isoquinuclidinylmethanol ligands, illustrating the impact of the catalyst structure on yield and enantioselectivity.
| Entry | Ligand | Substrate (R) | Yield (%) | E.e. (%) | Configuration |
| 5 | 6b | 2-Naphthyl | 80 | 74 | R |
| 6 | 6b | Phenyl | 95 | 65 | R |
| 7 | 6a | Phenyl | 93 | 45 | S |
| 8 | 6c | Phenyl | 96 | 68 | R |
| 9 | 6c | 2-Naphthyl | 80 | 74 | R |
| 10 | 6b | 2-Ethoxyphenyl | 98 | 60 | R |
| Data sourced from a study on new chiral isoquinuclidinylmethanol catalysts. clockss.org |
This data underscores the critical role of the bridged amine scaffold in dictating the stereochemical course of the reaction.
Catalyst Immobilization and Heterogeneous Catalysis Studies
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a significant area of research, driven by the advantages of easier catalyst separation, recovery, and recycling. While specific studies focusing on the direct immobilization of "this compound" are not prevalent in the provided search results, the broader class of quinuclidine and related bridged bicyclic amine derivatives has been explored in heterogeneous catalysis. chinesechemsoc.orgresearchgate.net
The principles of catalyst immobilization can be applied to derivatives of this compound. The carboxylic acid functional group provides a convenient handle for covalent attachment to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles. This functional group can be activated and reacted with appropriate functional groups on the support surface (e.g., amines, alcohols) to form stable amide or ester linkages.
An example of a related heterogeneous catalytic system involves the use of α-zirconium phosphate (B84403) (α-ZrP) and calixarene (B151959) frameworks for the synthesis of 2-azabicyclo[2.2.2]octan-5-one derivatives. smolecule.com This system, while not directly involving the immobilization of a pre-formed azabicyclo catalyst, demonstrates the use of solid supports to facilitate the formation of the bicyclic ring structure. smolecule.com The α-ZrP acts as a solid acid catalyst, and the calixarene provides a defined microenvironment, showcasing the potential of heterogeneous systems in the synthesis of these important scaffolds. smolecule.com
The development of heterogeneous catalysts based on the azabicyclo[2.2.2]octane framework holds promise for creating more sustainable and economically viable chemical processes. Future research in this area would likely involve the synthesis of functionalized this compound derivatives suitable for immobilization and the evaluation of their catalytic performance in various organic transformations.
Emerging Research Directions and Future Perspectives
High-Throughput Synthesis and Screening of Azabicyclo[2.2.2]octane-3-carboxylic Acid Libraries
The demand for novel bioactive molecules has spurred the development of high-throughput synthesis (HTS) and screening methods. While the synthesis of complex, three-dimensional scaffolds like this compound has traditionally been a bottleneck, modern synthetic strategies are enabling the creation of diverse libraries based on this core structure.
The principles of combinatorial chemistry, which allow for the rapid generation of a multitude of compounds, are being applied to the azabicyclo[2.2.2]octane framework. researchgate.net Methodologies such as solid-phase synthesis, where the core molecule is attached to a resin and subsequently functionalized, are particularly amenable to HTS. researchgate.net This approach facilitates the purification process and allows for the systematic modification of the carboxylic acid and the bicyclic amine. For instance, the carboxylic acid can be converted into a variety of amides and esters, while the nitrogen atom can be functionalized through alkylation or acylation.
A key strategy in generating these libraries is the use of "click chemistry," a set of powerful, reliable, and selective reactions. rsc.org By introducing azide (B81097) or alkyne functionalities onto the this compound scaffold, researchers can rapidly generate a vast array of triazole-containing derivatives. researchgate.netrsc.org These libraries can then be subjected to high-throughput screening against various biological targets to identify new lead compounds for drug discovery.
Table 1: Strategies for High-Throughput Synthesis of this compound Libraries
| Synthesis Strategy | Description | Potential Modifications |
|---|---|---|
| Solid-Phase Synthesis | The this compound core is immobilized on a solid support, allowing for sequential reactions and simplified purification. | Amide and ester formation at the carboxylic acid; N-alkylation and N-acylation. |
| "Click" Chemistry | Introduction of azide or alkyne handles onto the scaffold enables rapid and efficient 1,3-dipolar cycloaddition reactions to generate diverse triazole derivatives. | Wide variety of alkyne or azide-containing building blocks can be "clicked" onto the core structure. |
Advanced Computational Design and Predictive Modeling for Novel Functions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. For this compound and its derivatives, computational methods are being used to explore their conformational landscapes, predict their binding affinities to biological targets, and guide synthetic efforts.
Density Functional Theory (DFT) calculations are frequently employed to investigate the conformational preferences of the azabicyclo[2.2.2]octane ring system and the orientation of substituents. researchgate.netresearchgate.net These calculations provide insights into the molecule's three-dimensional structure, which is crucial for its interaction with enzymes and receptors. researchgate.net By understanding the steric and electronic effects of different functional groups, chemists can design derivatives with optimized properties.
Molecular docking simulations are used to predict how derivatives of this compound will bind to the active sites of proteins. These in silico screening methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their biological activities, further refining the design process.
Table 2: Computational Approaches in the Study of this compound Derivatives
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometries, energies, and electronic properties. researchgate.netresearchgate.net | Understanding of conformational preferences and the influence of substituents on the scaffold's structure. researchgate.net |
| Molecular Docking | Prediction of the binding mode and affinity of ligands to a protein's active site. | Identification of potential biological targets and prioritization of compounds for synthesis. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between chemical structure and biological activity. | Prediction of the activity of novel derivatives and guidance for lead optimization. |
Integration with Protein Engineering and Directed Evolution for Biocatalysis Applications
The integration of synthetic chemistry with protein engineering and directed evolution is opening up new possibilities for creating novel biocatalysts and therapeutic agents. This compound, as a constrained amino acid analogue, is a particularly interesting building block in this context. acs.org
In the field of biocatalysis, enzymes are being engineered to perform specific chemical transformations with high selectivity and efficiency. scispace.com Directed evolution, a process that mimics natural selection in the laboratory, is a powerful technique for tailoring enzymes for specific reactions. nobelprize.org This involves creating large libraries of mutant enzymes and screening them for improved activity, stability, or selectivity towards a target substrate. illinois.edu While direct enzymatic reactions on the azabicyclo[2.2.2]octane core are still an emerging area, the use of its derivatives as inhibitors or probes in directed evolution screens is a promising strategy.
A notable application is the incorporation of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a non-natural amino acid into peptides. acs.org These modified peptides can act as potent and selective inhibitors of enzymes, such as human leukocyte elastase. acs.org The rigid bicyclic structure of the amino acid analogue helps to constrain the peptide backbone into a specific conformation, enhancing its binding to the target protein. Directed evolution can then be used to further optimize the surrounding peptide sequence or the target enzyme for improved interaction. nih.gov
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid and well-defined structure of this compound makes it an attractive building block for the construction of such assemblies.
The bifunctional nature of the molecule, with its carboxylic acid and tertiary amine, allows for the formation of directional hydrogen bonds and salt bridges, which are key interactions in supramolecular self-assembly. Research into the self-assembly of related quinuclidine (B89598) derivatives has shown that these molecules can form ordered structures in the solid state and in solution. acs.org For instance, the interaction of quinuclidine with hypoiodites leads to the formation of stable complexes with defined geometries. acs.org
The principles of molecular recognition and self-assembly seen in other systems, such as nucleobase-decorated dipeptides, can be applied to derivatives of this compound. doi.org By attaching recognition motifs to the scaffold, it may be possible to create self-assembling nanotubes, vesicles, or gels with potential applications in drug delivery and materials science. rsc.org
Outlook on Expanding the Scope of this compound in Chemical Innovation
The future of this compound in chemical innovation is bright, with numerous opportunities for expanding its applications. Its use as a bioisostere for the phenyl ring is a particularly promising area of research, offering a way to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. researchgate.netnih.gov
The development of novel synthetic routes to access previously inaccessible derivatives of the azabicyclo[2.2.2]octane core will continue to be a major driver of innovation. researchgate.net This will provide chemists with a broader range of building blocks for creating new materials and therapeutic agents.
The continued integration of computational design, high-throughput synthesis, and biocatalysis will undoubtedly lead to the discovery of new functions and applications for this versatile scaffold. chemshuttle.com As our understanding of the relationship between molecular structure and function grows, so too will our ability to harness the unique properties of this compound for the advancement of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
